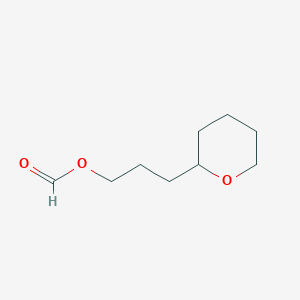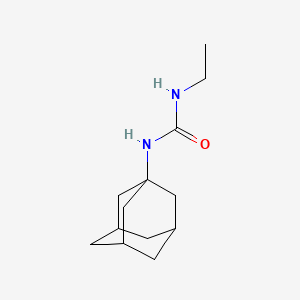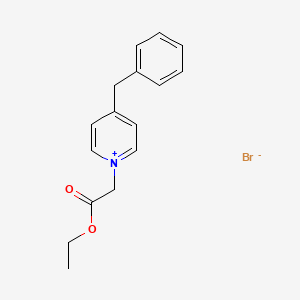
3-tetrahydro-2H-pyran-2-ylpropyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tetrahydro-2H-pyran-2-ylpropyl formate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.226 g/mol . This compound is part of a class of chemicals known as formates, which are esters of formic acid. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tetrahydro-2H-pyran-2-ylpropyl formate typically involves the reaction of tetrahydropyran derivatives with formic acid or its derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between 1,4- or 1,5-diols and formic acid at room temperature . This method yields the desired formate with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of renewable feedstocks and minimization of waste are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tetrahydro-2H-pyran-2-ylpropyl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like or can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-tetrahydro-2H-pyran-2-ylpropyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formates.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-tetrahydro-2H-pyran-2-ylpropyl formate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for formate dehydrogenases , enzymes that catalyze the reversible conversion of formate to carbon dioxide . This process involves the transfer of electrons and protons, leading to the formation of carbon dioxide and water.
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A simpler compound with a similar ring structure but without the formate group.
2H-pyran: Another related compound with a different ring structure.
Formic acid esters: Other esters of formic acid with different alkyl groups.
Uniqueness: 3-tetrahydro-2H-pyran-2-ylpropyl formate is unique due to the presence of both the tetrahydropyran ring and the formate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
38796-45-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-(oxan-2-yl)propyl formate |
InChI |
InChI=1S/C9H16O3/c10-8-11-6-3-5-9-4-1-2-7-12-9/h8-9H,1-7H2 |
Clé InChI |
ZVQNOIPBMAPLFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CCCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)







![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)


![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)
